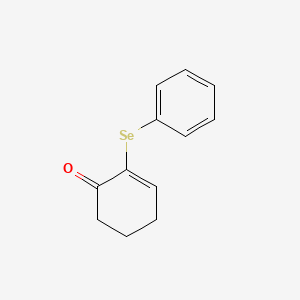
2-(Phenylselanyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylselanyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylselanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)cyclohex-2-en-1-one typically involves the introduction of a phenylselanyl group to a cyclohexenone precursor. One common method is the reaction of cyclohex-2-en-1-one with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phenylselanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylselanyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding selenoxide.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclohexenone derivatives.
Scientific Research Applications
2-(Phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound is studied for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative stress-related diseases.
Industry: It may be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)cyclohex-2-en-1-one involves its ability to undergo redox reactions. The phenylselanyl group can be oxidized to selenoxide, which can then participate in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylselanyl group.
2-Phenyl-2-cyclohexen-1-one: Similar structure but with a phenyl group instead of phenylselanyl.
Cyclohex-2-enone: Another analog with different substituents.
Uniqueness
2-(Phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom in the phenylselanyl group contributes to its antioxidant activity, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
57204-95-2 |
|---|---|
Molecular Formula |
C12H12OSe |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
QTYKIELGPUWJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















